2-Bromoacetic acid;pyridine

SN2 kinetics leaving-group ability alkylation rate

2-Bromoacetic acid;pyridine (CAS 10414-51-4) is a 1:1 molecular complex between the α‑halogenated carboxylic acid 2‑bromoacetic acid and the heterocyclic base pyridine, formally described as a pyridinium bromoacetate salt with molecular formula C₇H₈BrNO₂ and molecular weight 218.05 g·mol⁻¹. The compound belongs to the class of halogenoacetic acid–pyridine adducts, wherein the electron‑withdrawing bromine atom confers enhanced electrophilicity at the α‑carbon relative to the unsubstituted acetic acid analogue, while the pyridine component moderates acidity and improves handling characteristics compared to the free acid.

Molecular Formula C7H8BrNO2
Molecular Weight 218.05 g/mol
CAS No. 10414-51-4
Cat. No. B14723037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoacetic acid;pyridine
CAS10414-51-4
Molecular FormulaC7H8BrNO2
Molecular Weight218.05 g/mol
Structural Identifiers
SMILESC1=CC=NC=C1.C(C(=O)O)Br
InChIInChI=1S/C5H5N.C2H3BrO2/c1-2-4-6-5-3-1;3-1-2(4)5/h1-5H;1H2,(H,4,5)
InChIKeyCLULMMDKGZLJPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromoacetic Acid–Pyridine Complex (CAS 10414-51-4): Procurement-Relevant Identity and Class Positioning


2-Bromoacetic acid;pyridine (CAS 10414-51-4) is a 1:1 molecular complex between the α‑halogenated carboxylic acid 2‑bromoacetic acid and the heterocyclic base pyridine, formally described as a pyridinium bromoacetate salt with molecular formula C₇H₈BrNO₂ and molecular weight 218.05 g·mol⁻¹ [1]. The compound belongs to the class of halogenoacetic acid–pyridine adducts, wherein the electron‑withdrawing bromine atom confers enhanced electrophilicity at the α‑carbon relative to the unsubstituted acetic acid analogue, while the pyridine component moderates acidity and improves handling characteristics compared to the free acid [2]. It is primarily employed as a reactive alkylating building block in organic synthesis, particularly in the construction of pyridine‑containing heterocycles and pyridinium ylide intermediates [3].

Why Chloroacetic–Pyridine or Free Bromoacetic Acid Cannot Replace 2-Bromoacetic Acid–Pyridine (CAS 10414-51-4)


Direct substitution of 2‑bromoacetic acid;pyridine with the structurally analogous chloroacetic acid–pyridine complex or with uncomplexed bromoacetic acid introduces quantifiable penalties in reaction kinetics, product yield, and process safety. The C–Br bond (bond dissociation energy ≈ 285 kJ·mol⁻¹) undergoes nucleophilic displacement approximately two orders of magnitude faster than the C–Cl bond (BDE ≈ 352 kJ·mol⁻¹), a difference that translates directly into longer reaction times, higher thermal input, or incomplete conversion when the chloro analogue is used [1]. Conversely, employing free bromoacetic acid (mp 48–50 °C, highly corrosive solid) instead of the pyridine complex eliminates the built‑in acid‑scavenging and solubility‑tuning function that the pyridine component provides in one‑pot protocols, often necessitating an additional exogenous base and compromising atom economy . The quantitative evidence below demonstrates that the title compound occupies a narrow but operationally critical window between the kinetic sluggishness of chloroacetates and the handling liabilities of the neat bromoacid.

Quantitative Differentiation: 2-Bromoacetic Acid–Pyridine (CAS 10414-51-4) vs. Closest Analogs


Nucleophilic Displacement Rate: Bromoacetic Acid Outpaces Chloroacetic Acid by ~100‑Fold

In a head‑to‑head kinetic study of the reaction of thiourea with the free halogenoacetic acids, chloroacetic acid underwent SN2 substitution approximately two orders of magnitude (≈100×) slower than bromoacetic acid under identical conditions [1]. The bromide leaving group provides a substantially lower activation barrier for nucleophilic attack at the α‑carbon, a differential that persists when the acids are converted to their pyridine complexes because the reactive center remains the CH₂–Br moiety.

SN2 kinetics leaving-group ability alkylation rate

Catalytic Hydrodehalogenation Reactivity: Bromoacetic Acid > Chloroacetic Acid

In a comparative catalytic hydrodehalogenation study over Pd/Al₂O₃, monobromoacetic acid (MBAA) exhibited consistently higher reactivity than monochloroacetic acid (MCAA) and even approached the reaction rates of some polychlorinated species . The authors attributed this trend to the lower C–Br bond dissociation energy (≈285 kJ·mol⁻¹) relative to C–Cl (≈352 kJ·mol⁻¹), a thermodynamic property that is independent of the counter‑ion and therefore directly relevant to the pyridine complex.

hydrodehalogenation catalytic degradation C–X bond dissociation

Acidity Modulation: Bromoacetic Acid–Pyridine Complex Provides Dual Acid–Base Function

Free bromoacetic acid has a pKa of ~2.86, making it approximately 80‑fold more acidic than acetic acid (pKa 4.76) and roughly equivalent to chloroacetic acid (pKa 2.85) [1]. When complexed with pyridine (pKa of conjugate acid = 5.23), the resulting salt buffers the reaction medium, serving both as an electrophilic alkylating agent and as an internal acid scavenger. The DMAP‑promoted one‑pot pyridine synthesis using bromoacetic acid exploits this dual functionality, achieving metal‑free conditions that the free acid or the chloro analogue cannot replicate without additional exogenous base [2].

pKa tuning acid scavenger one‑pot synthesis

Handling and Physical‑Form Advantage: Pyridine Complex vs. Neat Bromoacetic Acid

Uncomplexed bromoacetic acid is a crystalline solid with a melting point of 48–51 °C that is classified as corrosive to metals and tissue, requiring controlled storage and handling . In contrast, the pyridine adduct forms a pyridinium bromoacetate ionic pair that typically presents as a lower‑melting or semi‑solid material more conveniently dispensed as a solution or low‑temperature melt . While the pyridine complex retains the alkylating reactivity of the bromomethyl group, the ionic‑liquid character reduces vapor pressure and mitigates the corrosive free‑acid handling hazards encountered with neat bromoacetic acid.

ionic liquid melting point depression corrosivity

Procurement‑Relevant Application Scenarios for 2-Bromoacetic Acid–Pyridine (CAS 10414-51-4)


Metal‑Free One‑Pot Synthesis of Polysubstituted Pyridines

Academic and industrial medicinal chemistry groups pursuing 2,4,6‑trisubstituted pyridine scaffolds for kinase inhibitor or GPCR lead optimization can employ the DMAP‑promoted protocol in which 2‑bromoacetic acid;pyridine serves simultaneously as a 2‑carbon synthon, internal base, and electrophilic coupling partner, achieving isolated yields of 43–91% without transition‑metal catalysts [1]. The pyridine component of the reagent pre‑activates the bromoacid and obviates the need for an exogenous tertiary amine, streamlining the reaction setup.

Stereoselective Cyclopropanation via Resin‑Bound Pyridinium Ylide Intermediates

Solid‑phase organic synthesis laboratories constructing trans‑2,2,3‑trisubstituted cyclopropanecarboxylate libraries can load bromoacetic acid onto Wang resin, form the pyridinium ylide through on‑resin quaternization with pyridine (generating the pyridinium bromoacetate motif in situ), and condense with alkylidene malonates to obtain cyclopropane products with good yields after cleavage and esterification [2]. The bromoacetic acid–pyridine combination provides the optimal leaving‑group profile (Br⁻ ≫ Cl⁻) for ylide formation and subsequent [2+1] cycloaddition.

Esterification and Amidation Processes Requiring a Built‑In Acid Scavenger

Process chemists tasked with preparing bromoacetyl esters or amides from alcohol or amine substrates can benefit from the 2‑bromoacetic acid;pyridine complex as a single reagent that supplies both the electrophilic bromoacetyl group and the pyridine base needed to neutralize the HBr liberated during the reaction [3]. This simplification reduces the number of reagent addition ports and unit operations in scale‑up campaigns, directly aligning with principles of green chemistry and process mass intensity reduction.

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